Product packaging for Methyltetrazine-PEG4-NHS Ester(Cat. No.:CAS No. 1802907-92-1)

Methyltetrazine-PEG4-NHS Ester

Cat. No.: B609004
CAS No.: 1802907-92-1
M. Wt: 533.5 g/mol
InChI Key: SWSUSQWZOPGVKP-UHFFFAOYSA-N
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Description

Evolution and Significance of Bioorthogonal Chemical Reactions

Bioorthogonal chemistry centers on chemical reactions that can proceed within a living system without interfering with native biochemical processes. numberanalytics.comfrontiersin.org The term "bioorthogonal" signifies a reaction that is orthogonal to the vast array of functional groups and reactions found in biological systems, ensuring high selectivity and minimal cross-reactivity. numberanalytics.comnih.govntu.edu.sg

The concept first emerged in the early 2000s and has since revolutionized how scientists study and manipulate biomolecules in their natural environments. numberanalytics.comfrontiersin.org The initial breakthrough was the Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an amide bond. numberanalytics.comnih.gov This paved the way for the development of a diverse toolkit of bioorthogonal reactions, including the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted counterpart (SPAAC). numberanalytics.com

A particularly significant advancement has been the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is among the fastest bioorthogonal reactions developed to date. numberanalytics.comnih.gov This reaction typically involves a tetrazine reacting with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). conju-probe.comchemimpex.com The high speed and selectivity of these reactions have made them invaluable for applications requiring the study of dynamic processes in living cells and organisms. frontiersin.orgconju-probe.com The development of bioorthogonal chemistry was recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless for their pioneering work. frontiersin.orgntu.edu.sg

The significance of bioorthogonal chemistry lies in its ability to enable the precise labeling and tracking of biomolecules like proteins, glycans, and nucleic acids in real-time. frontiersin.orgchemimpex.com This has profound implications for understanding cellular pathways, developing diagnostic tools, and designing targeted drug delivery systems. frontiersin.orgchemimpex.comchemimpex.com

Heterobifunctional Linkers in Advanced Bioconjugation

Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential conjugation of two distinct molecules. scbt.comsigmaaldrich.com This is in contrast to homobifunctional linkers, which have two identical reactive groups and can lead to undesirable polymerization or intramolecular crosslinking. sigmaaldrich.comub.edu The distinct reactivity of each end of a heterobifunctional linker provides precise control over the conjugation process, making them essential tools in creating complex bioconjugates. scbt.comthermofisher.com

These linkers are fundamental in a wide array of scientific applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the immobilization of biomolecules onto surfaces for biosensors and diagnostic assays. scbt.comrsc.org A common strategy involves using a linker with an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins), and another group, such as a maleimide, which reacts with sulfhydryl groups (from cysteine residues). thermofisher.com

The design of a heterobifunctional linker also incorporates a spacer arm between the two reactive moieties. This spacer can be varied in length and chemical composition to influence the properties of the final conjugate, such as solubility and steric hindrance. sigmaaldrich.compurepeg.com For instance, polyethylene (B3416737) glycol (PEG) spacers are frequently used to increase the hydrophilicity and biocompatibility of the linker and the resulting bioconjugate. conju-probe.comsigmaaldrich.com

The Role of Methyltetrazine-PEG5-NHS Ester in Contemporary Chemical Biology

Methyltetrazine-PEG5-NHS ester is a prime example of a sophisticated heterobifunctional linker that leverages the principles of bioorthogonal chemistry for advanced bioconjugation. conju-probe.com This compound integrates three key functional components:

A Methyltetrazine group, which participates in rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) "click" reactions with strained alkenes like trans-cyclooctene (TCO). conju-probe.com The methyl group enhances the stability of the tetrazine compared to its hydrogen-substituted counterparts, making it more suitable for applications requiring longer reaction times in complex biological media.

An N-hydroxysuccinimide (NHS) ester , a well-established reactive group that efficiently forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies. chemimpex.comchemicalbook.com

A polyethylene glycol (PEG5) spacer, which is a hydrophilic chain consisting of five ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the molecule, reduces steric hindrance during conjugation, and improves the pharmacokinetic properties of the resulting bioconjugates. purepeg.comconju-probe.com

This trifunctional design allows for a two-step conjugation strategy. First, a biomolecule containing a primary amine is labeled with the Methyltetrazine-PEG5-NHS ester via the NHS ester functionality. The resulting methyltetrazine-tagged biomolecule can then be introduced into a complex biological environment, such as a living cell, to specifically react with another molecule that has been tagged with a trans-cyclooctene (TCO) group. conju-probe.com

The combination of the stable, amine-reactive NHS ester and the fast, bioorthogonal methyltetrazine moiety makes this linker a powerful tool for a variety of applications in chemical biology. These include the construction of antibody-drug conjugates for targeted cancer therapy, the development of advanced molecular imaging agents, and the functionalization of surfaces for diagnostic purposes. chemimpex.comchemimpex.com It is also utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.comxcessbio.com

Data Tables

Table 1: Physicochemical Properties of Methyltetrazine-PEG5-NHS ester

Property Value
Molecular Formula C₂₄H₃₁N₅O₉ xcessbio.commedchemexpress.eu
Molecular Weight 533.53 g/mol xcessbio.commedchemexpress.eu
CAS Number 1802907-92-1 xcessbio.commedchemexpress.eu
Appearance Purple to purplish-red solid or red oil medchemexpress.eu
Purity >95% (HPLC) medchemexpress.eu
Solubility Soluble in DMSO, DMF, THF

| Storage | -20°C, desiccated medchemexpress.eu |

Table 2: Functional Components of Methyltetrazine-PEG5-NHS ester

Component Function Reaction Partner
Methyltetrazine Bioorthogonal "click" chemistry handle Trans-cyclooctene (TCO) and other strained alkenes conju-probe.com
PEG5 Spacer Enhances solubility and reduces steric hindrance N/A

| NHS Ester | Amine-reactive group for covalent bond formation | Primary amines (e.g., lysine residues) conju-probe.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N5O9 B609004 Methyltetrazine-PEG4-NHS Ester CAS No. 1802907-92-1

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSUSQWZOPGVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanism of Action of Methyltetrazine Peg5 Nhs Ester

Fundamental Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of the utility of Methyltetrazine-PEG5-NHS ester. This reaction is a type of [4+2] cycloaddition where the electronic demands of the diene and dienophile are reversed compared to the classic Diels-Alder reaction. nih.gov In the IEDDA reaction, an electron-deficient diene, in this case, the methyltetrazine, reacts with an electron-rich dienophile. nih.govrsc.org This reaction is known for its rapid kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under mild, catalyst-free conditions. lumiprobe.comconju-probe.com

Reactivity of the Methyltetrazine Moiety

The 1,2,4,5-tetrazine (B1199680) ring system, the core of the methyltetrazine moiety, is highly electron-deficient due to the presence of four nitrogen atoms. rsc.org This electron deficiency lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive towards dienophiles with high-energy Highest Occupied Molecular Orbitals (HOMO). researchgate.netrsc.org The presence of a methyl group provides a balance between reactivity and stability. While non-methylated tetrazines may exhibit faster kinetics, the methyl group enhances the chemical stability of the compound, which is crucial for applications requiring prolonged reactivity. The reaction is initiated by the [4+2] cycloaddition of the tetrazine with an alkene, forming a highly strained bicyclic intermediate. researchgate.net This is followed by a rapid retro-Diels-Alder reaction that releases nitrogen gas (N₂), an irreversible step that drives the reaction forward. researchgate.netnih.gov

Dienophile Partners: Trans-Cyclooctenes, Norbornenes, and Cyclopropenes in IEDDA Reactions

The choice of dienophile is critical in IEDDA reactions, with strained alkenes being particularly effective partners for tetrazines. lumiprobe.comconju-probe.com

Trans-cyclooctenes (TCOs): TCOs are highly reactive dienophiles due to their significant ring strain. nih.govfrontiersin.org They exhibit exceptional reaction kinetics with tetrazines, with second-order rate constants that are among the fastest reported for bioorthogonal reactions. frontiersin.orgbroadpharm.com The fusion of a cyclopropane (B1198618) ring to TCO, creating sTCO, can further increase the reaction rate. nih.govfrontiersin.org

Norbornenes: Norbornenes offer a good compromise between reactivity and stability. researchgate.netresearchgate.net While generally less reactive than TCOs, they still undergo efficient cycloaddition with tetrazines and are chemically robust and easy to handle. nih.govresearchgate.net The reactivity can be influenced by the stereochemistry, with exo-isomers typically reacting faster than endo-isomers. researchgate.net

Cyclopropenes: Methyl-substituted cyclopropenes are also used as dienophiles. The methyl groups enhance their stability towards nucleophiles and polymerization. nih.govfrontiersin.org While generally slower than TCOs, they are still effective for IEDDA reactions. nih.govfrontiersin.org

The reaction rates for these dienophiles generally follow the order: trans-cyclooctenes > norbornenes > cyclopropenes. researchgate.net

Table 1: Comparative Reactivity of Dienophiles with Tetrazines

Dienophile Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Characteristics
Trans-cyclooctene (B1233481) (TCO) > 800 up to 10⁶ nih.govfrontiersin.orgbroadpharm.com Exceptional kinetics due to high ring strain.
Norbornene ~1.9 - 4.6 researchgate.netfrontiersin.org Good balance of reactivity and stability.
Cyclopropene Slower than norbornenes frontiersin.org Enhanced stability with methyl substitution.

Formation of Stable Dihydropyridazine (B8628806) Linkages

The reaction between a tetrazine and an alkene dienophile proceeds through a concerted [4+2] cycloaddition to form a transient, highly strained bicyclic adduct. researchgate.netrsc.org This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas. rsc.org The product of this step is a 4,5-dihydropyridazine. researchgate.netrsc.org This dihydropyridazine can then isomerize to the more stable 1,4-dihydropyridazine tautomer. rsc.orgnih.gov The resulting dihydropyridazine is a stable covalent linkage that connects the two molecules. conju-probe.com Under certain conditions, the dihydropyridazine can be oxidized to form an aromatic pyridazine (B1198779) ring. nih.govnih.gov

Amine-Reactive Conjugation via the NHS Ester Moiety

The second functional component of Methyltetrazine-PEG5-NHS ester is the N-hydroxysuccinimide (NHS) ester. This group provides the capability to react with primary amines, a common functional group in biological molecules. creative-proteomics.comthermofisher.com

Mechanism of Amide Bond Formation with Primary Amines

The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines. creative-proteomics.comglenresearch.com The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable amide bond. creative-proteomics.comglenresearch.com This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 9.0, where the primary amines are deprotonated and thus more nucleophilic. creative-proteomics.comthermofisher.com However, hydrolysis of the NHS ester is a competing reaction that also increases with pH. thermofisher.com

Specificity and Selectivity Towards Lysine (B10760008) Residues and Amine-Modified Biomolecules

NHS esters exhibit a strong preference for reacting with primary aliphatic amines. glenresearch.comglenresearch.com In the context of proteins, this makes them highly selective for the ε-amino group of lysine residues and the N-terminal α-amino group. glenresearch.comnih.gov While reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, the resulting ester linkages are less stable than the amide bond formed with amines. glenresearch.comnih.gov The high abundance of lysine residues on the surface of many proteins means that conjugation with an NHS ester often results in the labeling of multiple sites. glenresearch.comnih.gov The accessibility of the lysine residue within the protein's three-dimensional structure also plays a role in its reactivity. nih.gov For non-protein molecules, the NHS ester will readily react with any available primary amine that has been synthetically introduced. glenresearch.com

The Polyethylene (B3416737) Glycol (PEG5) Spacer: Functional Contributions to Bioconjugation

The PEG5 spacer is integral to the functionality of the molecule in biological applications. axispharm.comprecisepeg.com It is a hydrophilic and flexible chain composed of repeating ethylene (B1197577) glycol units. precisepeg.comcreative-biolabs.com

Modulation of Aqueous Solubilization in Biological Systems

A primary function of the PEG5 spacer is to enhance the water solubility of the entire molecule and the subsequent bioconjugate. conju-probe.combroadpharm.com Many biomolecules and therapeutic agents have poor solubility in aqueous environments, which can lead to aggregation and reduced efficacy. labinsights.nl The hydrophilic nature of the PEG linker improves the solubility of hydrophobic molecules, facilitating their use in aqueous buffers and biological fluids. precisepeg.comlabinsights.nladcreview.com This enhanced solubility is crucial for maintaining the stability and bioavailability of the conjugated product. precisepeg.com For instance, the PEG5 spacer can increase the aqueous solubility of the Methyltetrazine-PEG5-NHS ester to as high as 10 mM in phosphate-buffered saline.

Reduction of Steric Hindrance and Enhancement of Reaction Efficiency

The PEG5 spacer acts as a flexible arm that physically separates the reactive methyltetrazine and NHS ester groups from the molecule to which it is being conjugated. This separation minimizes steric hindrance, which can otherwise impede the reaction between the functional groups and their targets, especially with large biomolecules like proteins. medium.com The flexibility of the PEG chain allows for greater molecular mobility, increasing the accessibility of the reactive sites and thereby enhancing the efficiency of the conjugation reaction. nih.gov The PEG5 spacer provides a spacer arm of approximately 22.4 Å, which effectively balances flexibility and the distance between the conjugated molecules. smolecule.com

Mitigation of Non-Specific Interactions and Biomolecule Aggregation

The hydrophilic PEG spacer helps to prevent non-specific binding and aggregation of the conjugated biomolecules. rsc.org The hydrophobic nature of many linkers and drug payloads can cause proteins to aggregate, leading to a loss of function and potential immunogenicity. adcreview.comrsc.org The PEG chain creates a hydrophilic shield around the conjugate, reducing hydrophobic interactions and minimizing the tendency for aggregation. rsc.orgthermofisher.comportico.org This is critical for maintaining the stability and proper function of the bioconjugate in solution. fishersci.se

Integrated Click Chemistry and Substitution Reaction Cascade

The utility of Methyltetrazine-PEG5-NHS ester lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with primary amines, such as the lysine residues on a protein, through a nucleophilic substitution reaction. conju-probe.com This reaction typically occurs at a pH between 7 and 9 and results in the formation of a stable amide bond. fishersci.se

Following the initial conjugation via the NHS ester, the methyltetrazine group is available for a highly specific and rapid "click" reaction. conju-probe.com Specifically, it undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. conju-probe.comconju-probe.com This bioorthogonal reaction is highly efficient and chemoselective, meaning it proceeds rapidly under mild, physiological conditions without interfering with other functional groups present in biological systems. conju-probe.commedium.comconju-probe.com The combination of the amine-reactive NHS ester and the bioorthogonal methyltetrazine group allows for the precise and stable linking of two different molecular entities.

Synthetic Methodologies for Methyltetrazine Peg5 Nhs Ester and Derivatives

General Synthetic Routes for Methyltetrazine-PEG-NHS Ester Linkers

The general synthesis of Methyltetrazine-PEG-NHS ester linkers involves a multi-step process that combines the core components: the methyltetrazine group, the PEG spacer, and the NHS ester. These linkers are designed to be heterobifunctional, allowing for sequential and specific reactions with different functional groups. conju-probe.com

The synthesis typically begins with precursors for each of the three key components. The methyltetrazine core provides the bioorthogonal reactive group, the PEG5 spacer adds hydrophilicity and reduces steric hindrance, and the NHS ester allows for covalent bonding with primary amines.

A common pathway involves the reaction of a methyltetrazine-containing carboxylic acid with a PEGylated NHS ester. Alternatively, a methyltetrazine precursor can be reacted with a PEG chain that is already functionalized with an NHS ester. The specific pathway often depends on the desired purity, yield, and scale of the synthesis.

For instance, one synthetic route involves reacting a methyltetrazine-NHS ester with a PEGylated amine. In a documented example, Methyltetrazine-NHS ester was dissolved in a solvent like dichloromethane (B109758) (CH2Cl2) and reacted with a Boc-deprotected amine in the presence of a base such as N,N-diisopropylethylamine (DIEA) to facilitate the reaction. rsc.org

Another approach involves the conjugation of 6-methyl-tetrazine-PEG5-NHS-ester to amine-modified DNA oligonucleotides in a Bicine-KOH buffer at a pH of 8.0. researchgate.net This highlights the versatility of the reaction in different buffer systems.

The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond, a cornerstone of many bioconjugation strategies.

Table 1: Key Precursors and Reagents

Precursor/Reagent Function
Methyltetrazine-acid Provides the tetrazine moiety for click chemistry. medchemexpress.com
PEG5-amine A polyethylene (B3416737) glycol spacer with a terminal amine group.
N,N'-Disuccinimidyl carbonate (DSC) or other activating agents Used to form the active NHS ester.
N,N-diisopropylethylamine (DIEA) or Triethylamine (Et3N) Acts as a base to facilitate the reaction. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of Methyltetrazine-PEG5-NHS ester. Key parameters include pH, temperature, reaction time, and the choice of solvent and base.

The formation of the amide bond between the NHS ester and a primary amine is most efficient at a pH range of 7.0 to 9.0. The reaction is typically carried out at room temperature. rsc.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) and the final product purified by methods such as flash column chromatography or high-performance liquid chromatography (HPLC). rsc.org

For example, the synthesis of a tetrazine-containing disulfide rebridging reagent involved dissolving the Boc-deprotected product and Methyltetrazine-NHS ester in CH2Cl2 with DIEA, and the mixture was stirred overnight at room temperature. rsc.org

Table 2: Optimized Reaction Parameters

Parameter Optimal Range/Condition Rationale
pH 7.0 - 9.0 Facilitates the nucleophilic attack of the primary amine on the NHS ester.
Temperature Room Temperature Sufficient for the reaction to proceed without causing degradation of the reactants or products. rsc.org
Solvent Dichloromethane (CH2Cl2), Dimethylformamide (DMF) Provides good solubility for the reactants. rsc.org
Base N,N-diisopropylethylamine (DIEA), Triethylamine (Et3N) Neutralizes the acid byproduct and facilitates the reaction. rsc.org

| Reaction Time | Typically overnight | Allows for the reaction to go to completion. rsc.org |

Strategies for Large-Scale Production and Yield Enhancement

Scaling up the production of Methyltetrazine-PEG5-NHS ester for industrial or large-scale research applications requires careful consideration of process optimization to enhance yield and ensure cost-effectiveness. While the fundamental synthetic routes remain similar, adjustments are made to accommodate larger volumes and ensure consistent quality.

Strategies for yield enhancement often focus on:

Stoichiometry of Reactants: Precise control over the molar ratios of the precursors is critical to drive the reaction to completion and minimize side products.

Purification Methods: Developing efficient and scalable purification techniques, such as industrial-scale HPLC or crystallization, is essential for obtaining a high-purity product.

Process Control: Implementing in-process controls to monitor reaction progress and product quality at various stages can help in identifying and rectifying any deviations from the optimal conditions.

While specific industrial production methods are proprietary, the principles of chemical engineering, such as optimizing mixing, heat transfer, and reaction kinetics, are applied to maximize the output.

Post-Synthetic Modifications and Functionalization of Bioconjugates

Once Methyltetrazine-PEG5-NHS ester is synthesized, it serves as a powerful tool for the post-synthetic modification of biomolecules. The NHS ester end of the linker is first reacted with a primary amine on a target biomolecule, such as the lysine (B10760008) residues on a protein or an amine-modified oligonucleotide. genelink.com

Following this initial conjugation, the methyltetrazine group is available for a highly specific and rapid reaction with a molecule containing a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. conju-probe.com This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a type of "click chemistry" that proceeds efficiently under mild, biocompatible conditions without the need for a catalyst. conju-probe.com

This two-step approach allows for the modular assembly of complex bioconjugates. For example, a protein can first be labeled with the Methyltetrazine-PEG5-NHS ester, and then a fluorescent dye, a drug molecule, or another biomolecule functionalized with a TCO group can be "clicked" onto the protein. conju-probe.com This strategy is widely used in the development of antibody-drug conjugates (ADCs), imaging agents, and other advanced biotherapeutics. medchemexpress.comaxispharm.commedchemexpress.comtargetmol.com

The PEG5 spacer plays a crucial role in these applications by enhancing the aqueous solubility of the bioconjugate and reducing potential steric hindrance between the conjugated molecules. conju-probe.com

Applications in Chemical Biology and Biomedical Research

Site-Specific Bioconjugation and Biomolecule Labeling

The ability to selectively modify biomolecules is fundamental to understanding and manipulating biological processes. Methyltetrazine-PEG5-NHS ester facilitates this through a two-step ligation strategy. The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds. Subsequently, the methyltetrazine group can undergo a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. conju-probe.com This "click chemistry" approach allows for the precise labeling and conjugation of biomolecules in complex biological environments. genelink.com

The functionalization of proteins and peptides is a cornerstone of proteomics, diagnostics, and therapeutic development. Methyltetrazine-PEG5-NHS ester provides a robust method for achieving this. The NHS ester readily couples with primary amines on proteins and peptides, introducing a methyltetrazine handle for subsequent bioorthogonal reactions. This strategy has been employed to enhance the stability and functionality of peptides and to label proteins for various applications, including live-cell imaging and tracking.

Researchers have utilized this compound to create bioconjugates for a variety of purposes. For instance, it can be used to attach imaging agents to biomolecules, facilitating molecular imaging techniques. The PEG5 spacer plays a crucial role by improving the water solubility of the conjugate and reducing steric hindrance, which is particularly important when working with large biomolecules. conju-probe.com

Key Features of Methyltetrazine-PEG5-NHS ester in Protein Functionalization

Feature Benefit
Amine-Reactive NHS Ester Enables covalent attachment to primary amines (e.g., lysine residues) on proteins and peptides.
Bioorthogonal Methyltetrazine Allows for highly specific and rapid "click" reactions with TCO-modified molecules. conju-probe.com
PEG5 Spacer Increases hydrophilicity, improves solubility in aqueous buffers, and minimizes steric hindrance. cd-bioparticles.netconju-probe.com

| Biocompatibility | The click reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts. conju-probe.comgenelink.com |

The targeted delivery of oligonucleotides and nucleic acids is a key strategy in gene therapy and diagnostics. Methyltetrazine-PEG5-NHS ester is instrumental in the modification of these biomolecules. By reacting with an amine-modified oligonucleotide, the compound introduces a tetrazine group that can be used for subsequent conjugation to targeting moieties or delivery vehicles. biosyn.comnih.gov

This modification is typically achieved by first incorporating an amino group into the oligonucleotide during synthesis. genelink.com The Methyltetrazine-PEG5-NHS ester is then conjugated to this primary amine. biosyn.com While effective, it has been noted that the reaction of the NHS ester with the amine-modified oligo may not always proceed to completion, potentially due to hydrolysis of the ester. nih.gov

Applications in Oligonucleotide Modification

Application Description
Targeted Delivery Facilitates the conjugation of nucleic acids to targeting ligands for cell-specific delivery.
Fluorescent Imaging Enables the attachment of fluorescent dyes for tracking and localization studies. genelink.com

| Force Spectroscopy | Used in the creation of protein-DNA conjugates for single-molecule force spectroscopy experiments. nih.govresearchgate.net |

The ability to modify the surface of living cells opens up new avenues for studying cellular processes and developing cell-based therapies. Methyltetrazine-PEG5-NHS ester is a valuable reagent for live-cell labeling. broadpharm.com The process often involves a pre-targeting approach where cells are first treated with a TCO-modified molecule that binds to the cell surface. Subsequently, a tetrazine-functionalized probe, such as one prepared using Methyltetrazine-PEG5-NHS ester, is introduced and rapidly reacts with the TCO, labeling the cells. conju-probe.com

This bioorthogonal reaction is exceptionally fast and chemoselective, meaning it does not interfere with other functional groups present in the complex environment of a living cell. conju-probe.comgenelink.com This has been successfully applied in pretargeted live cell imaging. conju-probe.com Furthermore, this chemistry has been used to conjugate synthetic ligands to hydrogels, creating materials capable of activating specific cellular pathways in a spatially controlled manner. nih.gov

Advanced Drug Delivery Systems

The development of targeted drug delivery systems is a major focus of pharmaceutical research, aiming to increase the therapeutic efficacy of drugs while minimizing their side effects. Methyltetrazine-PEG5-NHS ester plays a significant role in this area by enabling the precise conjugation of therapeutic agents to targeting molecules.

Methyltetrazine-PEG5-NHS ester serves as a heterobifunctional linker to connect therapeutic payloads to targeting ligands, such as antibodies or peptides. This creates drug conjugates that can selectively bind to and deliver the therapeutic agent to diseased cells, such as cancer cells. The PEG linker in this compound can also improve the solubility and bioavailability of the drug. chemimpex.com

This compound is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.comxcessbio.com Methyltetrazine-PEG5-NHS ester can be used as a linker in the construction of these innovative therapeutic molecules. medchemexpress.com

Research Findings on Therapeutic Conjugation

Study Area Finding Reference
Targeted Cancer Therapy Conjugating chemotherapeutic agents to tumor-targeting antibodies using this type of linker significantly improved the therapeutic index in cancer models.

| PROTACs | Methyltetrazine-PEG5-NHS ester is a viable linker for the synthesis of PROTACs, which selectively degrade target proteins. | medchemexpress.combiocompare.com |

Simultaneously, targeted delivery helps to reduce off-target effects. When a drug is administered systemically, it can interact with healthy cells and tissues, leading to undesirable side effects. By conjugating the drug to a targeting moiety using a linker like Methyltetrazine-PEG5-NHS ester, its distribution can be confined primarily to the diseased tissue, thereby minimizing its impact on healthy parts of the body. chemimpex.com The PEG component can also reduce the immunogenicity of the therapeutic agent. chemimpex.com

Molecular Imaging and Diagnostics

The unique chemical architecture of Methyltetrazine-PEG5-NHS ester makes it an invaluable tool for the development of molecular imaging probes for both in vivo and in vitro research. Its heterobifunctional nature allows for the straightforward conjugation of imaging agents to biomolecules. conju-probe.com The NHS ester provides a reliable method for attaching the linker to proteins, antibodies, or other amine-containing molecules. The methyltetrazine group serves as a bioorthogonal handle for a subsequent, rapid "click" reaction with a TCO-modified counterpart. conju-probe.com This two-step strategy enables the modular construction of highly specific imaging probes.

The PEG5 spacer enhances the aqueous solubility of the resulting conjugate, which is critical for biological applications, and minimizes potential steric hindrance between the imaging agent and the biomolecule. genelink.com This ensures that the biological activity of the targeting molecule and the function of the imaging agent are preserved. Researchers have utilized this compound to create probes for various applications, from live-cell imaging to the development of diagnostic systems for detecting disease biomarkers. utwente.nl For instance, the compound has been used to functionalize magnetic beads to capture extracellular vesicles from cell media, demonstrating its utility in creating tools for in vitro diagnostics. utwente.nl

The versatility of the tetrazine-TCO ligation has led to its widespread adoption in several major imaging modalities, including fluorescent imaging, Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT). genelink.comconju-probe.com Methyltetrazine-PEG5-NHS ester facilitates the attachment of various imaging labels to targeting vectors like antibodies or peptides.

Fluorescent Imaging: For fluorescence-based applications, the NHS ester can be used to link a targeting protein to the tetrazine moiety. This construct can then be reacted with a TCO-conjugated fluorescent dye. Alternatively, a fluorescent dye containing a primary amine can be reacted with the NHS ester, and the resulting tetrazine-dye conjugate can be used to label a TCO-tagged biomolecule. This approach has been successfully applied to super-resolution imaging and live-cell imaging, enabling the visualization of protein dynamics with high specificity. In one study, a Cy3-NHS ester (a fluorescent dye) was used to label amine-functionalized nanoparticles to track their interaction with cells. scispace.com

PET and SPECT Imaging: In nuclear medicine, PET and SPECT imaging require the attachment of a radionuclide to a targeting molecule. The mild and rapid conditions of the tetrazine-TCO click chemistry are highly advantageous for radiolabeling, as many biomolecules are sensitive to the harsh conditions required by traditional radiolabeling methods. genelink.comconju-probe.com A common strategy involves incorporating a chelator for a radionuclide (e.g., for Gallium-68 in PET or Technetium-99m in SPECT) into a TCO-containing molecule. This radiolabeled, TCO-tagged molecule can then be efficiently conjugated to a tetrazine-modified antibody or peptide, facilitated by linkers like Methyltetrazine-PEG5-NHS ester. genelink.com This pre-targeting strategy is particularly useful for radionuclides with short half-lives.

Imaging ModalityRole of Methyltetrazine-PEG5-NHS esterExample Application
Fluorescent Imaging Links targeting molecules to fluorescent dyes via the tetrazine-TCO reaction. Live-cell imaging to track protein dynamics with minimal background.
PET Imaging Enables rapid, bioorthogonal conjugation of short-lived positron-emitting radionuclides to targeting biomolecules. genelink.comconju-probe.comPre-targeted imaging of tumors using a radiolabeled TCO-peptide that clicks to a tetrazine-antibody. genelink.com
SPECT Imaging Facilitates the mild and efficient labeling of sensitive biomolecules with gamma-emitting radionuclides. genelink.comconju-probe.comDevelopment of radiopharmaceuticals for targeted diagnostics. genelink.com

In the field of oncology, precise imaging of tumors is critical for diagnosis and for monitoring therapeutic response. Methyltetrazine-PEG5-NHS ester is employed in pre-targeting strategies to enhance the signal-to-background ratio in tumor imaging. This approach overcomes a major limitation of conventional targeted imaging, where the long circulation time of large targeting molecules (like antibodies) conjugated directly to imaging agents leads to high background signals in non-target tissues.

The pre-targeting methodology involves two steps. First, a TCO-modified antibody specific to a tumor-associated antigen is administered. scispace.com After the antibody has accumulated at the tumor site and cleared from the bloodstream, a smaller, rapidly clearing imaging probe functionalized with methyltetrazine is injected. scispace.com This probe "clicks" to the antibody at the tumor, leading to a strong, localized signal, while any unbound probe is quickly excreted. scispace.com

Research has demonstrated this principle by using a TCO-functionalized Trastuzumab antibody to target HER2-positive breast cancer cells. scispace.com Subsequently, tetrazine-functionalized nanoparticles, which could carry an imaging agent, were shown to selectively bind to the tumor-localized antibody. scispace.com This strategy significantly improves the therapeutic index and allows for precise visualization of tumor tissues.

Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Mechanisms

Methyltetrazine-PEG5-NHS ester serves as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.comimmunomart.com PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein of interest, often one implicated in disease. medchemexpress.comimmunomart.com

A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. medchemexpress.com The linker is not merely a spacer; its length, composition, and attachment points are critical for the PROTAC's efficacy, as they influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com

In this context, Methyltetrazine-PEG5-NHS ester acts as a versatile component for constructing the PROTAC linker. Its dual-ended reactivity allows for a modular assembly. For example, the NHS ester end can be used to covalently attach the linker to a ligand for the E3 ligase (or the target protein) that has a free amine group. The methyltetrazine end is then available for a bioorthogonal click reaction with a TCO-modified version of the second ligand. This modular approach facilitates the rapid synthesis of a library of PROTACs with different linkers to optimize degradation efficiency for a specific target protein. biocompare.com The PEG5 unit within the linker helps to improve the solubility and cell permeability of the final PROTAC molecule. medchemexpress.com

Exploiting the Ubiquitin-Proteasome System for Selective Degradation

Methyltetrazine-PEG5-NHS ester is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). xcessbio.commedchemexpress.comimmunomart.com PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. xcessbio.commedchemexpress.comimmunomart.com These chimeric molecules consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other targets a specific protein for degradation. xcessbio.commedchemexpress.comimmunomart.com

The role of Methyltetrazine-PEG5-NHS ester in this context is to serve as a versatile, PEG-based linker for the synthesis of PROTACs. xcessbio.commedchemexpress.comimmunomart.com Its NHS ester functionality allows for straightforward conjugation to a ligand designed to bind the target protein, while the methyltetrazine group can be used in "click chemistry" reactions to attach the E3 ligase-binding moiety. This modular approach facilitates the rapid assembly of different PROTAC constructs for screening and optimization. By hijacking the ubiquitin-proteasome machinery, PROTACs synthesized with this linker can induce the degradation of specific proteins involved in disease processes, offering a powerful strategy for targeted therapy. xcessbio.commedchemexpress.comimmunomart.com

ComponentFunction in PROTAC
Target Protein Ligand Binds to the specific protein intended for degradation.
Methyltetrazine-PEG5-NHS ester (Linker) Connects the target protein ligand to the E3 ligase ligand. The PEG5 spacer provides optimal length and solubility.
E3 Ubiquitin Ligase Ligand Recruits an E3 ubiquitin ligase to the target protein.

Functionalization of Advanced Materials and Biosensors

The unique chemical properties of Methyltetrazine-PEG5-NHS ester make it a valuable reagent for the functionalization of a wide range of materials, including those used in biosensors and other biomedical applications.

The ability to modify surfaces is crucial for the development of sensitive and specific biosensors. Methyltetrazine-PEG5-NHS ester can be used to functionalize surfaces such as glass or metal nanoparticles. axispharm.com The NHS ester group reacts with primary amines, like those on aminosilane-coated surfaces, to form stable covalent bonds. This initial modification introduces the methyltetrazine group onto the surface.

This tetrazine-functionalized surface can then be used to immobilize biomolecules that have been tagged with a complementary strained alkene, such as trans-cyclooctene (TCO), through a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. conju-probe.com This "click chemistry" approach allows for the controlled and oriented attachment of antibodies, enzymes, or other recognition elements to the biosensor surface, which can enhance the sensitivity and performance of the sensor. acs.org For instance, research has demonstrated that modifying gold nanoparticles with similar compounds improved their stability and biocompatibility.

Beyond biosensors, Methyltetrazine-PEG5-NHS ester can be employed to create a variety of functionalized materials with specific, tailored properties. The compound can be used to modify polymers and nanoparticles, enhancing their characteristics for biomedical applications. The introduction of the PEG5 spacer can improve the hydrophilicity and biocompatibility of materials, reducing non-specific protein adsorption, a common challenge in biological systems. axispharm.comconju-probe.com This surface modification can lead to materials with improved stability and performance in biological environments. axispharm.com

Hydrogels are water-swollen polymer networks that are widely used in drug delivery and tissue engineering. Methyltetrazine-PEG5-NHS ester provides a powerful tool for the functionalization of hydrogels. nih.gov The NHS ester can react with amine groups present in the hydrogel polymer backbone, covalently attaching the methyltetrazine moiety. nih.gov

This modification allows for the subsequent conjugation of therapeutic agents or imaging probes that have been tagged with a TCO group. nih.gov This bioorthogonal ligation strategy enables the creation of hydrogels that can act as depots for the controlled release of drugs. The linkage formed between the tetrazine and TCO is stable, but researchers can design the system to be cleavable under specific physiological conditions, allowing for the on-demand release of the therapeutic payload. This approach has been used to engineer fibrinogen-mCherry constructs for cell-based assays. nih.gov

ApplicationMaterialFunctionalization Strategy
Biosensor Development Gold Nanoparticles, Glass SurfacesNHS ester reaction with aminosilane-coated surfaces, followed by iEDDA click chemistry with TCO-tagged biomolecules.
Functionalized Materials Polymers, NanoparticlesCovalent attachment via NHS ester to introduce PEG spacer for improved biocompatibility and stability.
Drug Delivery Hydrogels (e.g., Fibrinogen, Gelatin)NHS ester reaction with hydrogel polymer, followed by iEDDA click chemistry with TCO-tagged therapeutic agents. nih.gov

Comparative Analyses and Methodological Advancements

Kinetic and Stability Profiles of Methylated vs. Non-Methylated Tetrazine Reagents

A critical aspect in the design of bioorthogonal reagents is the inherent trade-off between reaction kinetics and chemical stability. The substitution pattern on the tetrazine ring profoundly influences both of these parameters.

Influence of Methyl Group on IEDDA Reaction Kinetics

The IEDDA reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (a strained alkene like trans-cyclooctene (B1233481), TCO). The reaction rate is governed by the electronic properties of the substituents on the tetrazine ring. Generally, electron-withdrawing groups increase the reactivity of the tetrazine, while electron-donating groups decrease it.

The methyl group is an electron-donating group. Consequently, methyl-substituted tetrazines exhibit slower reaction kinetics compared to their non-methylated (hydrogen-substituted) counterparts. iris-biotech.de Research indicates that hydrogen-substituted tetrazines can demonstrate reaction rates that are approximately 10 times faster than methyl-substituted versions. iris-biotech.de While this reduction in speed is a known trade-off, the kinetics of methyltetrazine reactions remain exceptionally fast, with second-order rate constants often in the range of 1,000 to 2,000 M⁻¹s⁻¹, which is more than sufficient for most bioconjugation applications. iris-biotech.de

Table 1: Comparative Reaction Kinetics of Various Tetrazines with trans-Cyclooctene (TCO)
Tetrazine DerivativeSubstituent TypeApprox. Second-Order Rate Constant (M⁻¹s⁻¹)Relative Reactivity
Pyridyl-tetrazineElectron-Withdrawing>10,000Very High
H-tetrazine (non-methylated)Neutral~10,000 - 30,000High to Very High
MethyltetrazineElectron-Donating~1,000 - 2,000Moderate to High

Enhanced Chemical Stability for Prolonged Experimental Conditions

The primary advantage of incorporating a methyl group onto the tetrazine ring is the significant enhancement in chemical stability. Non-methylated tetrazines and those with strong electron-withdrawing groups are more susceptible to degradation in aqueous, physiological environments. This instability can be a major limitation for experiments that require long incubation times or in vivo applications where the reagent must persist to react with its target.

The electron-donating nature of the methyl group stabilizes the tetrazine ring, making it one of the most stable tetrazine derivatives commercially available. nih.govinterchim.fr Studies have shown that while pyridyl- and hydrogen-substituted tetrazines can degrade rapidly in cell culture media (with less than 13% remaining after 48 hours), methyltetrazine shows much greater stability, with over 92% of the compound remaining after 12 hours. interchim.fr This enhanced stability ensures that the reactive moiety remains intact and available for conjugation over extended experimental timelines, improving the reliability and yield of the desired bioconjugate.

Table 2: Comparative Stability of Tetrazine Derivatives in Biological Media (DMEM + 10% FBS at 37°C)
Tetrazine Derivative% Remaining after 12 hours% Remaining after 48 hoursRelative Stability
Methyltetrazine>92%~63%High
H-tetrazine (non-methylated)Not specified<13%Low
Pyridyl-tetrazineNot specified<13%Low

Impact of PEG Spacer Length on Conjugation Efficiency and Bioconjugate Properties

The polyethylene (B3416737) glycol (PEG) spacer is not merely a linker but a crucial component that directly influences the physicochemical properties and biological utility of the entire reagent.

Optimization of PEG Length for Specific Biological Applications

The inclusion of a PEG spacer, such as the five-unit chain in Methyltetrazine-PEG5-NHS ester, serves several critical functions. Firstly, it dramatically improves the aqueous solubility of the molecule. medkoo.com The core methyltetrazine-NHS ester is poorly soluble in aqueous buffers, which complicates its use in biological systems. The hydrophilic PEG chain overcomes this limitation, ensuring the reagent remains in solution and is available for reaction. conju-probe.comconju-probe.com

Comparison with Alternative Bioconjugation Chemistries

The IEDDA reaction employed by Methyltetrazine-PEG5-NHS ester stands out within the bioorthogonal chemistry toolkit due to a unique combination of favorable characteristics.

Methodological Challenges and Troubleshooting in Bioconjugation Protocols

A primary methodological challenge in using Methyltetrazine-PEG5-NHS ester is the susceptibility of the NHS ester to hydrolysis in aqueous environments. This competing reaction reduces the efficiency of the desired amidation reaction with the target biomolecule. acs.orgnih.gov The stability of the NHS ester is highly dependent on the pH of the reaction buffer. lumiprobe.comwindows.net

The reaction of NHS esters with primary amines is strongly pH-dependent. lumiprobe.com At low pH, the amine groups are protonated, rendering them unreactive. windows.net Conversely, as the pH increases, the rate of NHS ester hydrolysis accelerates significantly. windows.netthermofisher.com The optimal pH for labeling biomolecules with NHS esters is typically between 8.3 and 8.5, which provides a balance between amine reactivity and ester stability. lumiprobe.comwindows.net At a pH above this range, the hydrolysis process can become so rapid that the yield of the desired conjugate is substantially diminished. windows.net For instance, the half-life of NHS esters can be several hours at pH 7 but drops to mere minutes at pH 9. thermofisher.comgbiosciences.com

Research on various NHS esters has quantified the impact of pH on hydrolysis rates. The data below illustrates the typical relationship between pH and the half-life of an NHS ester in an aqueous buffer.

pHHalf-life (t1/2) in minutes
8.0210
8.5180
9.0125
Data derived from studies on porphyrin-NHS esters, illustrating the general trend of NHS ester hydrolysis. researchgate.netrsc.org

To mitigate premature hydrolysis, several precautions are recommended. NHS ester reagents should be stored desiccated and brought to room temperature before opening to prevent condensation. thermofisher.comgbiosciences.com If the compound is first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the aqueous solution for the reaction should be prepared immediately before use. lumiprobe.com During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the mixture; therefore, monitoring the pH or using a more concentrated buffer is advisable. windows.netinterchim.fr

Following the conjugation reaction, a critical step is the purification of the modified biomolecule to remove impurities. nih.gov These contaminants include the unreacted Methyltetrazine-PEG5-NHS ester, the hydrolyzed, non-reactive form of the ester, and the N-hydroxysuccinimide by-product. lumiprobe.cominterchim.fr It is also often necessary to separate the successfully conjugated biomolecule from its unconjugated counterpart. nih.govacs.org

Several purification methods can be employed, with the choice depending on the properties of the biomolecule, such as its size and charge. uvm.edunih.gov

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is one of the most common methods for purifying macromolecules like proteins. lumiprobe.comwindows.net It separates molecules based on their size, effectively removing smaller molecules like excess NHS ester and its by-products from the larger, labeled protein. abcam.com

Dialysis: This technique is also used to separate molecules based on size. The reaction mixture is placed in a semi-permeable membrane that allows small, unwanted molecules to diffuse out into a larger volume of buffer, while retaining the larger, conjugated biomolecule. nih.gov

Affinity Chromatography: This highly specific method separates proteins based on a unique binding interaction. uvm.eduabcam.com If the target protein has a known affinity tag, this method can be used to isolate it from the reaction mixture.

Precipitation: For proteins and nucleic acids, precipitation using agents like ethanol (B145695) or acetone (B3395972) can be an effective way to separate the biomolecule from soluble organic impurities. lumiprobe.comwindows.netsigmaaldrich.com

Chromatography and Electrophoresis: Other techniques like ion-exchange chromatography, which separates molecules by charge, and electrophoresis can also be used, although they can be more laborious and may require case-by-case optimization. nih.govacs.orgnih.gov

The selection of a purification strategy or a combination of methods is crucial for obtaining a pure sample of the modified biomolecule, which is essential for the accuracy and reliability of downstream applications.

Purification MethodPrinciple of SeparationCommonly Removed ImpuritiesApplicable Biomolecules
Size-Exclusion Chromatography (Gel Filtration)Molecular SizeExcess NHS ester, Hydrolyzed ester, N-hydroxysuccinimideProteins, Peptides, other macromolecules
Dialysis / UltrafiltrationMolecular SizeExcess NHS ester, Salts, Small moleculesProteins, Nucleic Acids
Affinity ChromatographySpecific Binding InteractionsUnconjugated biomolecules, Other proteinsProteins with affinity tags (e.g., 6xHis)
PrecipitationDifferential SolubilitySoluble organic impurities, Excess NHS esterProteins, Nucleic Acids
Ion-Exchange ChromatographyMolecular ChargeMolecules with different net chargeProteins, Peptides

Emerging Research Directions and Future Perspectives

Development of Novel Bioconjugation Probes and Methodologies

The core utility of Methyltetrazine-PEG5-NHS ester lies in its ability to link molecules together. However, emerging research focuses on adding layers of control and functionality to this process, moving beyond simple conjugation to create activatable and highly specific systems.

A significant area of development is the spatiotemporal control of bioorthogonal reactions using light as an external trigger. biorxiv.orgnih.govresearchgate.net This has been achieved through the design of "photocaged" dihydrotetrazines. biorxiv.orgnih.govresearchgate.net These molecules are initially unreactive but can be converted into their reactive tetrazine form upon irradiation with light, often non-toxic visible or UV light. biorxiv.orgnih.gov

This light-activation strategy offers remarkable precision. For instance, researchers have demonstrated the ability to modify phospholipids (B1166683) on the membranes of HeLa cells with single-cell spatial resolution by selectively irradiating a single cell in a larger population. biorxiv.orgnih.govbiorxiv.org The process involves incubating cells with a photocaged dihydrotetrazine, which can be incorporated into biomolecules like peptides or lipids, and then using a focused laser to "uncage" the tetrazine at a specific time and location. biorxiv.orgnih.govbiorxiv.org The activated tetrazine then rapidly reacts with a pre-administered dienophile, such as a trans-cyclooctene (B1233481) (TCO) conjugated to a fluorophore or a drug. nih.gov This method, sometimes referred to as photo-iEDDAC (light-triggered inverse-electron-demand Diels-Alder cycloaddition), opens up new avenues for studying dynamic cellular processes and for targeted therapeutic interventions. nih.gov

Another approach, termed Catalytic Activation of Bioorthogonal Chemistry with Light (CABL), uses photocatalysts to oxidize a stable dihydrotetrazine into a highly reactive tetrazine within the cellular environment. acs.orgnih.gov This technique can be initiated with long-wavelength light, enhancing its biocompatibility, and has been used for high-yielding subcellular labeling of proteins in the nucleus, mitochondria, and cytoplasm. acs.orgnih.gov

Table 1: Comparison of Light-Activation Strategies for Tetrazine Ligation

StrategyMechanismActivatorKey Features
Photocaged Dihydrotetrazines Photoremovable protecting group on dihydrotetrazine is cleaved by light, followed by spontaneous oxidation to tetrazine. biorxiv.orgnih.govresearchgate.netUV or visible light (e.g., 405 nm). nih.govbiorxiv.orgEnables single-cell resolution; stable precursors can be incorporated during peptide synthesis. biorxiv.orgbiorxiv.org
CABL (Catalytic Activation) Photocatalyst (e.g., fluorescein) uses light and ambient oxygen to oxidize a stable dihydrotetrazine to a reactive tetrazine in situ. acs.orgnih.govVisible light (e.g., 470 nm or 660 nm) and a photocatalyst. acs.orgnih.govHigh reaction rates (>10^6 M⁻¹s⁻¹); can rescue tetrazines that are reduced in vivo; allows for 3D patterning. acs.orgnih.gov
Cyclopropenone-Caged Dienophiles A cyclopropenone-caged dienophile is rendered unreactive until light-induced decarbonylation releases the strained alkene for reaction with a tetrazine. nih.govresearchgate.netUV light (e.g., 365 nm). nih.govresearchgate.netProvides spatiotemporal control over the dienophile partner; allows sequential labeling. researchgate.net

While the NHS ester of Methyltetrazine-PEG5-NHS ester targets primary amines (like the side chain of lysine), a significant research thrust is the development of tetrazine reagents for the selective modification of other amino acids, particularly cysteine. rsc.org Cysteine's unique reactivity allows for highly specific labeling. Recently, an "all-in-one" tetrazine reagent, 3-vinyl-6-oxymethyl-tetrazine (voTz), was developed for the chemoselective labeling of cysteine residues in peptides. researchgate.netnih.gov This allows for the modular construction of peptide-prodrug conjugates that can be activated via bioorthogonal cleavage. researchgate.netnih.gov

This leads to the broader and impactful field of prodrug activation. researchgate.netnih.gov Prodrugs are inactive drug precursors that become active only at the target site, a strategy to enhance therapeutic index and reduce systemic toxicity. nih.govresearchgate.net Tetrazine-based "click-to-release" systems are at the forefront of this area. researchgate.netmdpi.comchemrxiv.org In a typical setup, a drug is "caged" with a trans-cyclooctene (TCO) moiety, rendering it inactive. mdpi.com Administration of a tetrazine-containing molecule, such as an antibody-tetrazine conjugate targeted to a tumor, triggers the iEDDA reaction. This reaction is designed to initiate a subsequent elimination reaction that releases the active drug precisely at the desired location. researchgate.netmdpi.com

A novel "prodrug-prodrug" activation strategy has also been reported, where a tetrazine itself acts as a prodrug. researchgate.netnih.gov Upon reaction with a second prodrug (e.g., a vinyl ether-caged drug), both molecules are converted into their active forms, offering a dual-action therapeutic approach. mdpi.comnih.gov

In Situ Click Chemistry in Biological Systems

The concept of using the biological environment itself as a reaction vessel for synthesis is a powerful emerging theme. The tetrazine ligation is exceptionally well-suited for such in situ applications due to its speed and bioorthogonality. frontiersin.orgmdpi.com Researchers have demonstrated that a disease-associated RNA structure can act as a template to catalyze the synthesis of its own inhibitor. nih.gov In this system, two small, cell-permeable fragments—one bearing a tetrazine and the other a cyclopropene—are designed to bind to adjacent sites on the target RNA. nih.gov The proximity enforced by the RNA template dramatically accelerates the tetrazine ligation between the fragments, assembling a potent, high-affinity inhibitor directly on-site. nih.gov This approach achieved a 10,000-fold enhancement in potency for improving defects associated with myotonic dystrophy type 1 in patient-derived cells. nih.gov

Theranostic Applications: Integrated Diagnostics and Therapeutics

Theranostics, the integration of diagnostic imaging and therapy, is a rapidly advancing field in personalized medicine. nih.govperspectivetherapeutics.com Tetrazine ligation is a key enabling technology for pretargeted theranostics. nih.govnih.govdntb.gov.ua This strategy separates the targeting and payload delivery steps to improve target-to-background ratios and reduce toxicity. nih.govnih.gov

The pretargeting process involves two steps:

Pre-targeting: A biomolecule, such as an antibody modified with a TCO group, is administered. This antibody is chosen to specifically bind to a marker on cancer cells. It is given time to accumulate at the tumor site and clear from circulation.

Payload Delivery: A small, fast-clearing molecule carrying the therapeutic or diagnostic payload, functionalized with a tetrazine (like those synthesized from Methyltetrazine-PEG5-NHS ester), is administered. This tetrazine probe rapidly finds and "clicks" with the TCO-tagged antibody at the tumor site. thno.org

This approach allows for the use of short-lived radionuclides for PET imaging or potent radionuclides for therapy, as the rapid clearance of the unbound tetrazine probe minimizes radiation exposure to healthy tissues. nih.govthno.org This methodology has the potential to revolutionize cancer treatment by allowing physicians to image a tumor and then treat it using the same molecular targeting system. perspectivetherapeutics.com

High-Throughput Screening Applications Utilizing Methyltetrazine-PEG5-NHS Ester Conjugates

High-throughput screening (HTS) is essential for modern drug discovery. Click chemistry, including tetrazine ligation, provides a robust platform for developing HTS assays. For example, a click chemistry-based microRNA maturation assay has been developed and optimized for HTS to identify small molecules that modulate microRNA biogenesis. sigmaaldrich.com

Conjugates made using reagents like Methyltetrazine-PEG5-NHS ester are valuable in HTS for several reasons. The stability of the resulting amide bond and the high efficiency of the subsequent tetrazine-TCO click reaction are ideal for automated, miniaturized assay formats. These conjugates can be used to immobilize proteins or peptides on surfaces (e.g., aminosilane-coated plates) for interaction studies or to label proteins with reporter tags for detection in complex biological samples. sigmaaldrich.com The chemoselectivity of the reaction ensures that it does not interfere with the biological interactions being screened. conju-probe.com

Translational Research and Clinical Potential of Methyltetrazine-PEG5-NHS Ester-Based Technologies

The ultimate goal of these advanced chemical tools is clinical translation to improve patient outcomes. Tetrazine-based bioorthogonal chemistry has made significant strides in this direction, with tetrazine-triggered prodrug activation being the first bioorthogonal reaction tested in humans. tuwien.at Pretargeted radioimmunotherapy based on the tetrazine-TCO reaction is in human clinical trials, demonstrating its potential to move from the laboratory to the clinic. biorxiv.org

However, significant challenges remain. The successful in vivo performance of a tetrazine probe depends on a delicate balance between its reaction kinetics and its stability and pharmacokinetic properties. acs.orgnih.gov Highly reactive tetrazines may be less stable in the physiological environment, while more stable tetrazines may react too slowly for time-critical applications like PET imaging with short-lived isotopes. acs.orgnih.gov

Future research will focus on the rational design of new tetrazine scaffolds with optimized properties. Studies have shown that low lipophilicity and high reaction rate constants are strong indicators for successful pretargeting in vivo. acs.orgnih.gov The development of modular synthesis platforms that allow for easy tuning of these properties will be crucial for creating a diverse toolbox of tetrazine probes tailored for specific clinical applications, from diagnostics to targeted drug delivery. acs.org

Q & A

Q. What is the mechanism of Methyltetrazine-PEG5-NHS ester in conjugating with biomolecules?

Methyltetrazine-PEG5-NHS ester enables covalent bonding via two functional groups:

  • NHS ester : Reacts with primary amines (e.g., lysine ε-amino groups on proteins) under neutral or mildly alkaline conditions (pH 7–9), forming stable amide bonds.
  • Methyltetrazine : Participates in inverse electron-demand Diels-Alder (iEDDA) "click chemistry" with trans-cyclooctene (TCO)-tagged molecules, enabling rapid, bioorthogonal conjugation .
    Methodological Note: Optimize reaction pH (7.2–8.5) and avoid amine-containing buffers (e.g., Tris) to prevent NHS ester hydrolysis.

Q. How does the PEG5 spacer enhance the reagent’s utility in biological systems?

The PEG5 spacer:

  • Improves water solubility , facilitating reactions in aqueous environments.
  • Reduces steric hindrance , enhancing access to target sites (e.g., buried lysine residues).
  • Minimizes aggregation of labeled biomolecules, critical for maintaining protein stability in solution .
    Methodological Note: For hydrophobic targets, pre-dissolve the reagent in DMSO (<5% v/v) to ensure solubility before aqueous dilution.

Q. What analytical techniques are used to confirm reagent purity and conjugation efficiency?

  • Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) or NMR (e.g., ¹H NMR in DMSO-d6 to verify PEG and tetrazine peaks) .
  • Conjugation Efficiency :
    • SDS-PAGE with fluorescence imaging (tetrazine-linked dyes) or mass spectrometry (shift in molecular weight).
    • UV-Vis spectroscopy (tetrazine absorbance at ~520 nm) to quantify labeling ratios .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for site-specific labeling of proteins?

  • Molar Ratio : Start with a 5:1 (reagent:protein) ratio to avoid over-labeling, which may impair function. Adjust based on lysine accessibility (e.g., 2:1 for surface-exposed residues).
  • Temperature : Conduct reactions at 4°C for sensitive proteins; room temperature accelerates kinetics.
  • Quenching : Add excess glycine (10 mM final) to terminate unreacted NHS esters .
    Data Contradiction Alert: Some studies report higher efficiency at pH 8.5, while others prefer pH 7.5 to preserve protein integrity. Validate with pilot experiments .

Q. What strategies mitigate challenges in live-cell labeling using Methyltetrazine-PEG5-NHS ester?

  • Serum-Free Conditions : Serum amines compete with targets; replace cell media with PBS or HEPES buffer during labeling.
  • Short Incubation Times : Limit to 15–30 minutes to minimize cytotoxicity from residual reagent.
  • Post-Labeling Quench : Wash cells with 1% BSA to block unreacted esters .
    Methodological Note: Use low reagent concentrations (≤50 µM) to avoid cellular stress while maintaining signal-to-noise ratios.

Q. How do researchers resolve discrepancies in iEDDA reaction kinetics under varying conditions?

  • TCO Concentration : Kinetic rates (k~2~ > 10³ M⁻¹s⁻¹) depend on TCO availability. Use a 2–3x molar excess of TCO-tagged molecules.
  • Buffer Compatibility : Avoid reducing agents (e.g., DTT) that degrade tetrazine. Use borate or phosphate buffers instead of TRIS.
  • Temperature Control : iEDDA proceeds efficiently at 37°C but can be slowed to 4°C for time-resolved studies .
    Data Contradiction Analysis: Conflicting reports on reaction half-lives may arise from TCO isomerization (e.g., trans vs. cis). Validate TCO purity via HPLC .

Experimental Design Considerations

Q. How to design a controlled experiment for quantifying nonspecific binding?

  • Negative Controls : Use (1) reagent + non-TCO-tagged molecules and (2) TCO-tagged molecules without reagent.
  • Blocking Agents : Pre-treat samples with 1% BSA or casein to occupy nonspecific sites.
  • Quantitative Analysis : Compare fluorescence intensity (or MS signals) between controls and test groups to calculate specificity .

Q. What storage practices ensure reagent stability over time?

  • Short-Term : Aliquot and store at -20°C in anhydrous DMSO or dry powder. Avoid freeze-thaw cycles.
  • Long-Term : Desiccate and store under argon at -80°C. Monitor purity annually via HPLC .

Table: Key Reaction Parameters

ParameterOptimal ConditionConsiderations
pH7.5–8.5Avoid >pH 9 to prevent hydrolysis
Temperature4°C–25°CHigher temps accelerate NHS reactivity
Molar Ratio (Reagent:Protein)2:1–5:1Adjust based on lysine accessibility
SolventDMSO (<5% v/v in buffer)Ensure compatibility with biomolecules

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